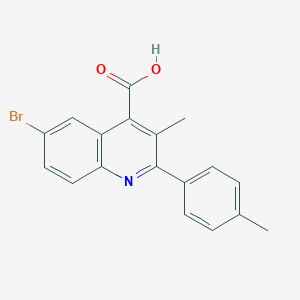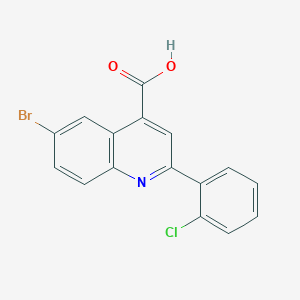
6-Brom-3-methyl-2,4-tolylchinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid is a chemical compound offered for experimental or research use . It has a molecular formula of C18H14BrNO2 .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, a methyl group, and a carboxylic acid group attached to a quinoline core . The InChI code is1S/C18H14BrNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 356.2 g/mol . It has a computed XLogP3-AA value of 4.8, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organische Synthese
6-Brom-3-methyl-2,4-tolylchinolin-4-carbonsäure: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Sein Bromatom und seine Carbonsäuregruppe machen es zu einem vielseitigen Vorläufer für verschiedene Kupplungsreaktionen, wie z. B. die Suzuki-Miyaura-Kupplung . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die grundlegend für den Aufbau komplexer organischer Moleküle sind.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKOKQJXLDYBKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359754 |
Source


|
| Record name | 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351000-02-7 |
Source


|
| Record name | 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 2-[(4-isobutoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B444175.png)
![Isopropyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B444176.png)

![Methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-(2-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B444182.png)
![Isopropyl 4-(4-bromophenyl)-2-[(3-ethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444184.png)


![3-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444187.png)
![5-(4-bromophenyl)-N-(3-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444190.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B444191.png)
![[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethyloctahydroquinolin-1(2H)-yl)methanone](/img/structure/B444193.png)
![11-chloro-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444194.png)
![2-{[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B444195.png)
![Methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444197.png)